Metahexestrol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

Numéro CAS |

71953-72-5 |

|---|---|

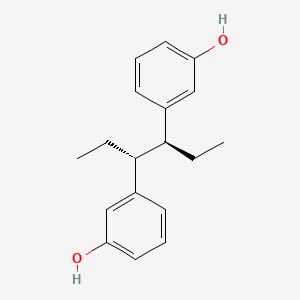

Formule moléculaire |

C18H22O2 |

Poids moléculaire |

270.4 g/mol |

Nom IUPAC |

3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol |

InChI |

InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+ |

Clé InChI |

KUJAWCSIKNKXLL-HDICACEKSA-N |

SMILES isomérique |

CC[C@H](C1=CC(=CC=C1)O)[C@@H](CC)C2=CC(=CC=C2)O |

SMILES canonique |

CCC(C1=CC(=CC=C1)O)C(CC)C2=CC(=CC=C2)O |

Synonymes |

1,2-diethyl-1,2-bis(3'-hydroxyphenyl)ethane 3,3'-HES 3,4-bis(3'-hydroxyphenyl)hexane meso-3,4-bis(3'-hydroxyphenyl)hexane metahexestrol NSC 297170 NSC 297170, (R*,R*)-(+-)-isomer NSC 297170, (R*,S*)-isomer NSC-297170 |

Origine du produit |

United States |

Foundational & Exploratory

Metahexestrol's Dual-Pronged Attack on Breast Cancer: An In-Depth Mechanistic Analysis

For Immediate Release

[City, State] – [Date] – A comprehensive technical analysis reveals the multifaceted mechanism of action of Metahexestrol, a synthetic estrogen, in combating breast cancer. This guide, intended for researchers, scientists, and drug development professionals, delves into the core molecular interactions and signaling pathways affected by this compound, highlighting its potential in treating both estrogen receptor (ER)-positive and ER-negative breast cancers.

This compound has been identified as an inhibitor of the estrogen receptor (E2R), demonstrating significant anti-proliferative effects on ER-positive human breast cancer cells. However, its efficacy extends beyond this, with notable inhibitory action on ER-negative breast cancer cells, suggesting a mechanism that is, at least in part, independent of the estrogen receptor pathway. This dual mechanism positions this compound as a compound of significant interest in the ongoing development of targeted breast cancer therapies.

Estrogen Receptor-Dependent Mechanism

In estrogen receptor-positive (ER+) breast cancer cells, such as the widely studied MCF-7 cell line, this compound acts as an antagonist to the estrogen receptor. By binding to the ER, it likely interferes with the conformational changes required for the receptor's activation and subsequent transcription of estrogen-responsive genes that are critical for cell proliferation. This inhibitory action disrupts the primary signaling pathway that drives the growth of these hormone-dependent tumors.

Estrogen Receptor-Independent Mechanism

A key finding is the efficacy of this compound in ER-negative breast cancer cells, exemplified by the MDA-MB-231 cell line. In these cells, the anti-proliferative effects of this compound are not reversed by the presence of estrogen, indicating a distinct mechanism of action. While the precise signaling cascades involved in this ER-independent pathway are still under active investigation, it is hypothesized that this compound may influence other critical cellular processes. These could include the induction of apoptosis (programmed cell death), cell cycle arrest at key checkpoints, or modulation of other signaling pathways that are crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and MAPK/ERK pathways. The ability to target ER-negative breast cancer, which is often more aggressive and has fewer treatment options, underscores the therapeutic potential of this compound.

Quantitative Data on Proliferative Inhibition

To provide a clear comparative overview, the following table summarizes the known quantitative data regarding the anti-proliferative effects of this compound on breast cancer cell lines.

| Cell Line | Estrogen Receptor Status | Effective Dose (ED50) | Reference |

| MCF-7 | Positive | 1.0 μM | [1] |

| MDA-MB-231 | Negative | Inhibitory effects observed, but specific ED50 not detailed in the provided results. | [1] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. Below are outlines of key experimental protocols utilized in the study of this compound's mechanism of action.

Cell Viability and Proliferation Assay (MTT Assay)

This assay is fundamental in determining the cytotoxic and anti-proliferative effects of this compound.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified spectrophotometrically.

Protocol Outline:

-

Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a range of concentrations of this compound and incubated for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT reagent is added to each well and incubated to allow for formazan crystal formation.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the control (untreated) cells, and the ED50 (the concentration of drug that inhibits cell growth by 50%) is determined.

Estrogen Receptor Competitive Binding Assay

This assay is employed to determine the binding affinity of this compound to the estrogen receptor.

Principle: This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to the estrogen receptor.

Protocol Outline:

-

Preparation of Receptor Source: A source of estrogen receptors is prepared, typically from uterine cytosol of immature or ovariectomized rodents, or from ER-expressing cell lines.

-

Incubation: A fixed amount of the receptor preparation is incubated with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (this compound).

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand using methods such as dextran-coated charcoal, hydroxylapatite, or gel filtration.

-

Quantification: The amount of bound radioactivity is measured using a scintillation counter.

-

Data Analysis: A competition curve is generated by plotting the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is then determined.

Western Blot Analysis for Apoptosis and Signaling Pathway Proteins

This technique is used to detect and quantify specific proteins involved in apoptosis and key signaling pathways.

Principle: Western blotting uses gel electrophoresis to separate proteins by size, followed by transfer to a membrane where specific proteins are detected using antibodies.

Protocol Outline:

-

Cell Lysis: Breast cancer cells treated with this compound are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined.

-

Gel Electrophoresis: Equal amounts of protein are separated on a polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is blocked to prevent non-specific antibody binding.

-

Antibody Incubation: The membrane is incubated with primary antibodies specific to the proteins of interest (e.g., cleaved caspases, PARP, p-Akt, p-ERK) followed by incubation with secondary antibodies conjugated to an enzyme or fluorophore.

-

Detection: The protein bands are visualized using a detection reagent (e.g., chemiluminescent substrate) and an imaging system.

-

Analysis: The intensity of the bands is quantified to determine the relative protein expression levels.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the complex mechanisms and experimental procedures, the following diagrams are provided.

Conclusion and Future Directions

The dual mechanism of action of this compound, targeting both ER-positive and ER-negative breast cancer cells, presents a promising avenue for the development of more effective and broad-spectrum anti-cancer therapies. Further research is warranted to fully elucidate the specific molecular targets and signaling pathways involved in its ER-independent activity. Such studies will be instrumental in optimizing the therapeutic application of this compound and similar compounds, potentially leading to novel treatment strategies for patients with aggressive and resistant forms of breast cancer. The detailed protocols and data presented in this guide are intended to facilitate these future research endeavors.

References

Metahexestrol's Interaction with the Estrogen Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the binding affinity of metahexestrol to the estrogen receptor (ER). This compound, a nonsteroidal antiestrogen, has demonstrated potential in inhibiting the proliferation of estrogen receptor-positive breast cancer cells. A key aspect of its mechanism of action is its ability to interact with the estrogen receptor. This document consolidates available quantitative data on its binding affinity, details the experimental methodologies used for its determination, and illustrates the pertinent biological pathways.

Estrogen Receptor Binding Affinity of this compound

This compound exhibits a notable binding affinity for the estrogen receptor. Its efficacy in competing with the natural ligand, estradiol, for receptor binding is a critical determinant of its biological activity. The primary quantitative measure of this interaction is its Relative Binding Affinity (RBA).

Quantitative Binding Data

The binding affinity of this compound for the calf uterine estrogen receptor has been determined through competitive binding assays. The key quantitative data are summarized in the table below.

| Compound | Receptor Source | Relative Binding Affinity (RBA) vs. Estradiol | Reference |

| This compound | Calf Uterine Estrogen Receptor | 10% | [1] |

| Estradiol | Calf Uterine Estrogen Receptor | 100% | [1] |

Note: RBA is calculated as (IC50 of Estradiol / IC50 of this compound) x 100.

In addition to its receptor binding, this compound has been shown to inhibit the proliferation of estrogen receptor-positive human breast cancer cells.

| Cell Line | Parameter | Value | Reference |

| MCF-7 | ED50 (Antiproliferative Effect) | 1.0 μM | [2] |

It is noteworthy that this compound also demonstrates inhibitory effects on estrogen receptor-negative MDA-MB-231 cells, and its antiproliferative activity is not reversed by estrogen, suggesting a mechanism of action that may be partially independent of the estrogen receptor pathway[2].

Experimental Protocols

The determination of this compound's estrogen receptor binding affinity relies on established experimental protocols, primarily competitive binding assays.

Competitive Radioligand Binding Assay

This assay quantifies the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]estradiol) for binding to the estrogen receptor.

Objective: To determine the relative binding affinity of this compound for the estrogen receptor.

Materials:

-

Receptor Source: Calf uterine cytosol containing estrogen receptors[1].

-

Radioligand: [³H]estradiol.

-

Competitor: this compound and unlabeled estradiol (for standard curve).

-

Assay Buffer: Tris-based buffer.

-

Separation Agent: Dextran-coated charcoal or hydroxylapatite.

-

Scintillation Cocktail and Counter.

Methodology:

-

Preparation of Receptor Cytosol: Uterine tissue is homogenized in a suitable buffer and centrifuged to obtain a cytosol fraction rich in estrogen receptors.

-

Competitive Binding Incubation: Constant concentrations of the estrogen receptor preparation and [³H]estradiol are incubated with varying concentrations of this compound or unlabeled estradiol.

-

Equilibrium: The mixture is incubated for a sufficient period (e.g., 18-24 hours) at a controlled temperature (e.g., 4°C) to allow the binding reaction to reach equilibrium.

-

Separation of Bound and Free Radioligand: The receptor-bound [³H]estradiol is separated from the unbound radioligand. This is commonly achieved by adding a dextran-coated charcoal suspension, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: The radioactivity in the supernatant, which represents the bound [³H]estradiol, is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]estradiol (IC50) is determined. The RBA is then calculated relative to the IC50 of unlabeled estradiol.

Signaling Pathways

Upon binding to the estrogen receptor, ligands can initiate a cascade of molecular events that ultimately alter gene expression. While the specific downstream signaling pathways activated by this compound have not been extensively detailed in the available literature, a general model of estrogen receptor signaling provides a framework for its potential mechanism of action.

Classical Estrogen Receptor Signaling Pathway

In its inactive state, the estrogen receptor resides in the cytoplasm, complexed with heat shock proteins (HSPs).

-

Ligand Binding: Estrogenic compounds, like this compound, diffuse across the cell membrane and bind to the ligand-binding domain of the ER.

-

Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing the dissociation of HSPs and promoting the formation of receptor dimers.

-

Nuclear Translocation: The ligand-receptor complex translocates into the nucleus.

-

DNA Binding: In the nucleus, the dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes.

-

Transcriptional Regulation: The receptor complex recruits co-activator or co-repressor proteins, leading to the modulation (activation or repression) of gene transcription. This results in altered protein synthesis and subsequent cellular responses.

Given that this compound is classified as an antiestrogen, it is plausible that upon binding to the estrogen receptor, it induces a conformation that favors the recruitment of co-repressors, leading to the downregulation of estrogen-responsive genes involved in cell proliferation. However, further research is required to elucidate the precise molecular consequences of this compound-ER interaction.

Conclusion

This compound demonstrates a significant, though lower, binding affinity for the estrogen receptor compared to estradiol. This interaction is a key component of its antiproliferative effects on estrogen receptor-positive breast cancer cells. The provided data and protocols offer a foundational understanding for researchers and professionals in the field of drug development. Future investigations into the specific downstream signaling events initiated by this compound will be crucial for a complete characterization of its mechanism of action and for the development of more targeted and effective cancer therapies.

References

An In-depth Technical Guide to the Synthesis and Characterization of Metahexestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metahexestrol, also known as meso-3,4-bis(3'-hydroxyphenyl)hexane, is a synthetic non-steroidal estrogen that acts as an inhibitor of the estrogen receptor (E2R).[][2] Its potential antitumor activity, particularly in estrogen-dependent breast cancers, makes it a molecule of significant interest in medicinal chemistry and drug development.[][2] This document provides a comprehensive technical guide on a putative synthetic pathway for this compound and details the analytical methods for its structural characterization. The protocols and data presented herein are intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of this and related compounds.

Physicochemical Properties

This compound is a solid organic compound with the following properties:

| Property | Value | Reference |

| IUPAC Name | 3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol | [3] |

| Molecular Formula | C₁₈H₂₂O₂ | |

| Molecular Weight | 270.37 g/mol | |

| CAS Number | 71953-72-5 | |

| Appearance | Solid |

Proposed Synthesis of this compound

A plausible and efficient synthetic route to this compound begins with the commercially available starting material, 3'-hydroxypropiophenone. The proposed pathway involves a two-step process: a pinacol coupling reaction to form the central C-C bond and create the vicinal diol intermediate, followed by a deoxygenation step to yield the final alkane structure.

References

Metahexestrol's Dichotomous Impact on Estrogen Receptor-Positive and -Negative Breast Cancer Cell Lines: A Technical Guide

For Immediate Release

A comprehensive analysis of Metahexestrol, a synthetic estrogen, reveals distinct effects on estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cell lines. This technical guide provides an in-depth overview of its anti-proliferative activity, and outlines the experimental methodologies used to elucidate its mechanisms of action, offering valuable insights for researchers and drug development professionals in oncology.

This compound, a non-steroidal estrogen, has demonstrated significant anti-proliferative effects on the ER+ human breast cancer cell line MCF-7, with a reported median effective dose (ED50) of 1.0 μM.[1] Intriguingly, it also exerts inhibitory effects on the ER- human breast cancer cell line MDA-MB-231, suggesting a mechanism of action that is at least partially independent of the estrogen receptor signaling pathway.[1] This dual activity makes this compound a compound of interest for further investigation in breast cancer research.

Quantitative Analysis of Anti-Proliferative Effects

The anti-proliferative activity of this compound has been primarily evaluated using cell growth inhibition assays. The following table summarizes the key quantitative data available.

| Cell Line | Estrogen Receptor Status | Compound | ED50 (μM) | Reference |

| MCF-7 | ER+ | This compound | 1.0 | [1] |

| MDA-MB-231 | ER- | This compound | Inhibitory effects observed | [1] |

Experimental Protocols

To ensure reproducibility and facilitate further research, detailed experimental protocols for key assays are provided below.

Cell Proliferation Assay (General Protocol)

A common method to assess the anti-proliferative effects of compounds like this compound is the Sulforhodamine B (SRB) assay or MTT assay.

1. Cell Culture and Treatment:

-

MCF-7 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

-

Cells are incubated for a specified period (e.g., 48-72 hours).

2. Cell Fixation and Staining (SRB Assay):

-

After incubation, cells are fixed with trichloroacetic acid (TCA).

-

The plates are washed with water and air-dried.

-

Cells are stained with Sulforhodamine B solution.

-

Unbound dye is removed by washing with 1% acetic acid.

3. Measurement:

-

The bound dye is solubilized with a Tris-base solution.

-

The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm).

-

The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells.

Cell Proliferation Assay Workflow

Cell Cycle Analysis by Flow Cytometry

To investigate the effect of this compound on cell cycle progression, flow cytometry with propidium iodide (PI) staining is employed.

1. Cell Preparation:

-

Cells are seeded and treated with this compound as described for the proliferation assay.

-

After treatment, both adherent and floating cells are collected.

-

Cells are washed with phosphate-buffered saline (PBS).

2. Fixation and Staining:

-

Cells are fixed in cold 70% ethanol and stored at -20°C.

-

Prior to analysis, cells are washed with PBS and resuspended in a staining solution containing propidium iodide and RNase A.

3. Flow Cytometry:

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using appropriate software.

Cell Cycle Analysis Workflow

Apoptosis Analysis by Western Blot

To determine if this compound induces apoptosis, the expression levels of key apoptosis-related proteins can be analyzed by Western blot.

1. Protein Extraction:

-

Cells are treated with this compound and harvested.

-

Cell lysates are prepared using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

2. Western Blotting:

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against apoptosis markers (e.g., Bcl-2, Bax, cleaved Caspase-3, PARP).

-

After washing, the membrane is incubated with a corresponding secondary antibody conjugated to horseradish peroxidase (HRP).

3. Detection:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Apoptosis Western Blot Workflow

Signaling Pathways

The observation that this compound inhibits the growth of ER-negative MDA-MB-231 cells suggests that its mechanism of action may extend beyond the classical estrogen receptor signaling pathway. Potential alternative signaling pathways that could be affected include the PI3K/Akt and MAPK pathways, which are known to be crucial in regulating cell proliferation, survival, and apoptosis in breast cancer.

Hypothesized Signaling Pathways of this compound

Further research is warranted to fully elucidate the molecular targets and signaling cascades modulated by this compound in both ER+ and ER- breast cancer cells. Such studies will be instrumental in determining the potential of this compound as a therapeutic agent in a broader range of breast cancer subtypes.

References

In Vitro Antitumor Activity of Metahexestrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metahexestrol, a synthetic estrogen, has demonstrated notable in vitro antitumor activity, particularly against breast cancer cell lines. This technical guide consolidates the available data on its efficacy, outlines relevant experimental protocols for its study, and discusses its potential mechanisms of action. The primary findings indicate that this compound inhibits the proliferation of both estrogen receptor-positive (ER+) and estrogen receptor-negative (ER-) breast cancer cells. This suggests a mechanism of action that may not be exclusively dependent on the estrogen receptor pathway, opening avenues for its investigation in a broader range of cancers. However, publicly available data on its comprehensive in vitro activity and the specific signaling pathways it modulates are limited. This document aims to provide a foundational guide for researchers interested in further exploring the anticancer potential of this compound.

Data Presentation: Antiproliferative Activity

The primary quantitative data available for this compound's antitumor activity is its effective dose for 50% inhibition (ED50) in specific breast cancer cell lines.

Table 1: Antiproliferative Activity of this compound in Human Breast Cancer Cell Lines

| Cell Line | Estrogen Receptor Status | ED50 (μM) | Citation |

| MCF-7 | Positive (ER+) | 1.0 | [1][2] |

| MDA-MB-231 | Negative (ER-) | Inhibitory effects observed, specific ED50 not reported | [1][2] |

It is important to note that the antiproliferative effect of this compound on MDA-MB-231 cells was not reversed by the presence of estrogen, further supporting an ER-independent mechanism of action.[1]

Experimental Protocols

The following are detailed, generalized methodologies for key experiments relevant to assessing the in vitro antitumor activity of a compound like this compound. These protocols are based on standard laboratory practices and can be adapted for the specific investigation of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding:

-

Culture cancer cells (e.g., MCF-7, MDA-MB-231) in appropriate complete growth medium.

-

Trypsinize and count the cells.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO without the compound) and a no-treatment control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from the wells.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment and Harvesting:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10⁶ cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the samples on a flow cytometer within one hour.

-

Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up compensation and gates.

-

Data analysis will quadrant the cell population into:

-

Annexin V- / PI- (viable cells)

-

Annexin V+ / PI- (early apoptotic cells)

-

Annexin V+ / PI+ (late apoptotic/necrotic cells)

-

Annexin V- / PI+ (necrotic cells)

-

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

-

Cell Treatment and Fixation:

-

Seed cells and treat with this compound as described for the apoptosis assay.

-

Harvest the cells and wash with PBS.

-

Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently.

-

Incubate the cells at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells to remove the ethanol.

-

Wash the cell pellet with PBS.

-

Resuspend the pellet in a staining solution containing PI and RNase A.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells on a flow cytometer.

-

The DNA content will be proportional to the PI fluorescence intensity.

-

The resulting histogram can be analyzed using cell cycle analysis software to quantify the percentage of cells in each phase.

-

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of this compound on signaling pathway proteins.

Protocol:

-

Protein Extraction:

-

Treat cells with this compound, wash with cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

-

SDS-PAGE and Protein Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Mandatory Visualization: Signaling Pathways and Workflows

As specific signaling pathways modulated by this compound have not been elucidated in the available literature, the following diagrams represent hypothetical pathways that are commonly investigated in cancer drug discovery and a general experimental workflow.

Caption: A generalized workflow for the in vitro evaluation of this compound's antitumor activity.

Caption: Hypothetical signaling pathways potentially targeted by this compound in cancer cells.

Conclusion and Future Directions

The available evidence indicates that this compound possesses antiproliferative properties against breast cancer cells, including those that are estrogen receptor-negative. This suggests a therapeutic potential that may extend beyond ER-dependent tumors. However, the current body of public knowledge is insufficient to fully characterize its antitumor profile.

Future research should focus on:

-

Broad-Spectrum Cytotoxicity Screening: Evaluating the IC50 values of this compound across a diverse panel of cancer cell lines from different tissues of origin.

-

Detailed Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound through comprehensive studies involving apoptosis assays, cell cycle analysis, and Western blotting for key regulatory proteins.

-

In Vivo Efficacy: Assessing the antitumor activity of this compound in preclinical animal models to determine its therapeutic potential in a physiological context.

A more thorough investigation into these areas is crucial for determining the viability of this compound as a candidate for further drug development.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of Metahexestrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metahexestrol, a synthetic non-steroidal estrogen, has garnered interest in medicinal chemistry due to its biological activity as an estrogen receptor (ER) inhibitor. This technical guide provides a comprehensive overview of the chemical properties and structural features of this compound. It includes a detailed summary of its physicochemical properties, spectroscopic data, a plausible experimental protocol for its synthesis, and an elucidation of its mechanism of action through its signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals involved in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical and Physical Properties

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 3-[(3S,4R)-4-(3-hydroxyphenyl)hexan-3-yl]phenol | PubChem |

| Synonyms | meso-3,4-bis(3'-hydroxyphenyl)hexane, 3,3'-HES | PubChem |

| Chemical Formula | C₁₈H₂₂O₂ | PubChem |

| Molecular Weight | 270.37 g/mol | PubChem |

| Appearance | Solid | CymitQuimica |

| XLogP3-AA (Computed) | 5.2 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 5 | PubChem |

Chemical Structure

The chemical structure of this compound is characterized by a central hexane backbone with two 3-hydroxyphenyl substituents at the 3 and 4 positions. The stereochemistry of these substituents is crucial for its biological activity, with the active form being the meso isomer, specifically (3S,4R).

Structural Representations:

-

SMILES: CC--INVALID-LINK----INVALID-LINK--C2=CC(=CC=C2)O

-

InChI: InChI=1S/C18H22O2/c1-3-17(13-7-5-9-15(19)11-13)18(4-2)14-8-6-10-16(20)12-14/h5-12,17-20H,3-4H2,1-2H3/t17-,18+

-

InChIKey: KUJAWCSIKNKXLL-HDICACEKSA-N

The presence of two chiral centers in the meso form results in a plane of symmetry within the molecule, rendering it achiral overall. The specific spatial arrangement of the hydroxylated phenyl groups is a key determinant of its interaction with the estrogen receptor.

Spectroscopic Properties

Spectroscopic data is essential for the identification and characterization of this compound. While specific spectra are not included here, the expected features based on its structure are described below.

¹H NMR Spectroscopy

The proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule.

-

Aromatic Protons: Multiple signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the two phenyl rings. The substitution pattern on the rings would lead to complex splitting patterns.

-

Methine Protons: A signal corresponding to the two methine protons on the hexane backbone (C3 and C4). Due to their diastereotopic nature, they would likely appear as a complex multiplet.

-

Methylene Protons: Signals for the two methylene groups of the ethyl substituents. These would also likely show complex splitting due to coupling with the methine and methyl protons.

-

Methyl Protons: A triplet signal for the two terminal methyl groups of the ethyl substituents.

-

Hydroxyl Protons: A broad singlet for the two phenolic hydroxyl protons, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum would show a unique signal for each chemically non-equivalent carbon atom.

-

Aromatic Carbons: Several signals in the downfield region (typically δ 110-160 ppm) corresponding to the carbons of the phenyl rings. The carbons attached to the hydroxyl groups would be the most downfield.

-

Methine Carbons: Signals for the two methine carbons of the hexane backbone.

-

Methylene Carbons: Signals for the two methylene carbons of the ethyl groups.

-

Methyl Carbons: A signal in the upfield region for the two terminal methyl carbons.

FT-IR Spectroscopy

The Fourier-Transform Infrared (FT-IR) spectrum of this compound would display characteristic absorption bands for its functional groups.

-

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl groups.

-

C-H Stretching (Aromatic): Sharp peaks just above 3000 cm⁻¹ due to the C-H stretching of the aromatic rings.

-

C-H Stretching (Aliphatic): Peaks just below 3000 cm⁻¹ corresponding to the C-H stretching of the aliphatic hexane backbone and ethyl groups.

-

C=C Stretching (Aromatic): Several sharp bands in the 1450-1600 cm⁻¹ region due to the carbon-carbon double bond stretching within the aromatic rings.

-

C-O Stretching: A strong band in the 1200-1300 cm⁻¹ region corresponding to the stretching of the C-O bond of the phenol groups.

Experimental Protocols

Synthesis of meso-3,4-bis(3'-hydroxyphenyl)hexane (this compound)

A plausible synthetic route to this compound involves the reductive coupling of an appropriate precursor followed by demethylation. A general two-step procedure is outlined below, based on established methods for the synthesis of related hexestrol compounds.

Step 1: Reductive Coupling to form meso-3,4-di(3-methoxyphenyl)hexane

-

Reaction Setup: A solution of 3-methoxypropiophenone in a suitable solvent (e.g., dry diethyl ether or tetrahydrofuran) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reduction: A reducing agent, such as a magnesium amalgam or another suitable metal reductant, is added portion-wise to the stirred solution.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully quenched with a dilute acid solution (e.g., hydrochloric acid). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product, a mixture of diastereomers, is purified by column chromatography on silica gel to isolate the desired meso-3,4-di(3-methoxyphenyl)hexane.

Step 2: Demethylation to yield meso-3,4-bis(3'-hydroxyphenyl)hexane

-

Reaction Setup: The purified meso-3,4-di(3-methoxyphenyl)hexane is dissolved in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask.

-

Demethylation Agent: A strong demethylating agent, such as boron tribromide (BBr₃) or hydrobromic acid (HBr) in acetic acid, is added to the solution at a low temperature (e.g., 0 °C).

-

Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.

-

Workup: Once the reaction is complete, the mixture is carefully quenched with water or methanol. The product is extracted into an organic solvent, washed, dried, and the solvent is evaporated.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Analytical Methods

Standard analytical techniques are employed to confirm the identity and purity of the synthesized this compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure and stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and confirm the elemental composition.

-

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups.

-

Melting Point Analysis: The melting point of the purified product is determined and compared with literature values, if available, to assess its purity.

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects primarily through its interaction with estrogen receptors (ERα and ERβ). It acts as an inhibitor of the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes.[2] This inhibitory action has shown anti-proliferative effects in estrogen receptor-positive breast cancer cell lines.

The classical mechanism of estrogen receptor signaling involves the binding of the ligand to the receptor in the cytoplasm, leading to a conformational change, dimerization, and translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This compound, as an inhibitor, interferes with this process.

Below is a simplified representation of the estrogen receptor signaling pathway, illustrating the points of action for an ER inhibitor like this compound.

Caption: Simplified signaling pathway of the estrogen receptor and the inhibitory action of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, structure, and biological context of this compound. The compiled data on its physicochemical characteristics, along with the description of its spectroscopic features and a plausible synthetic route, offer a solid foundation for researchers. The elucidation of its mechanism of action as an estrogen receptor inhibitor, visualized through a signaling pathway diagram, further enhances its utility in the fields of medicinal chemistry and drug development. Further experimental validation of some of the physical properties and optimization of the synthetic protocol would be valuable additions to the existing knowledge base for this compound.

References

The Discovery and Antitumor Properties of Metahexestrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the discovery, synthesis, and biological evaluation of Metahexestrol (meso-3,4-bis(3'-hydroxyphenyl)hexane). Initially investigated as a non-steroidal estrogen analog, this compound has been identified as an estrogen receptor (E2R) inhibitor with significant antitumor properties. This document details the experimental methodologies employed in its characterization, presents quantitative data on its biological activity, and visualizes key experimental workflows and conceptual relationships.

Introduction

This compound, a structural isomer of hexestrol, emerged from research into non-steroidal estrogens and their potential therapeutic applications. Unlike its parent compound, this compound exhibits antiestrogenic effects and has demonstrated notable efficacy in inhibiting the proliferation of breast cancer cells. This guide synthesizes findings from key research publications to provide a detailed technical resource on this promising compound.

Synthesis of this compound

The synthesis of this compound has been described by Hartmann et al. (1984). One of the primary methods involves the reductive coupling of 3-hydroxypropiophenone.

Experimental Protocol: Synthesis of this compound

A common synthetic route is outlined below:

-

Reductive Coupling: 3-Hydroxypropiophenone is subjected to a reductive coupling reaction using a reagent system such as Titanium tetrachloride (TiCl₄) and Zinc (Zn). This reaction yields a mixture of cis- and trans-3,4-bis(3-hydroxyphenyl)hex-3-ene.

-

Hydrogenation: The resulting mixture of hexene isomers is then hydrogenated, typically using a palladium on carbon (Pd/C) catalyst. This step reduces the double bond to yield a mixture of the meso (this compound) and racemic diastereomers of 3,4-bis(3-hydroxyphenyl)hexane.

-

Purification: The final product, this compound (the meso diastereomer), is isolated and purified from the reaction mixture using standard chromatographic techniques.

Biological Activity and Mechanism of Action

This compound has been characterized as an inhibitor of the estrogen receptor with antiproliferative activity against breast cancer cell lines.[1] Its mechanism of action appears to be at least partially mediated through the estrogen receptor, although effects on estrogen receptor-negative cells suggest other pathways may be involved.[1][2]

Estrogen Receptor Binding Affinity

The binding affinity of this compound for the estrogen receptor has been quantified relative to estradiol.

| Compound | Relative Binding Affinity (RBA, %) vs. Estradiol |

| This compound | 10 |

Table 1: Relative binding affinity of this compound for the estrogen receptor. Data sourced from Hartmann et al. (1984).

Antitumor Activity

The antitumor effects of this compound have been investigated in human breast cancer cell lines.

| Cell Line | Estrogen Receptor Status | Effect of this compound | Quantitative Data |

| MCF-7 | Positive | Significant inhibition of proliferation | ED₅₀ = 1.0 μM |

| MDA-MB-231 | Negative | Inhibition of proliferation | - |

Table 2: Summary of the antiproliferative effects of this compound on human breast cancer cell lines. Data sourced from MedchemExpress and supported by findings from von Angerer et al. (1985).[1][2]

Research by von Angerer et al. (1985) demonstrated that this compound exhibits a dose-dependent inhibition of cell proliferation in the estrogen receptor-positive MCF-7 cell line. Notably, this inhibitory effect could not be reversed by the addition of estradiol, suggesting a potent antiestrogenic mechanism. The study also observed inhibitory effects on the estrogen receptor-negative MDA-MB-231 cell line, although higher concentrations of this compound were required. This indicates that its antitumor activity may not be exclusively mediated by the estrogen receptor.

Experimental Protocol: Cell Proliferation Assay

The following is a generalized protocol for assessing the antiproliferative effects of this compound on breast cancer cell lines, based on standard methodologies.

-

Cell Culture: MCF-7 and MDA-MB-231 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, the culture medium is replaced with a medium containing varying concentrations of this compound. Control wells receive the vehicle control.

-

Incubation: The cells are incubated for a period of 6-7 days, with the medium and treatment being refreshed mid-incubation.

-

Quantification of Cell Proliferation: Cell proliferation can be assessed using various methods, such as:

-

Direct Cell Counting: Using a hemocytometer or an automated cell counter.

-

MTT Assay: A colorimetric assay that measures the metabolic activity of viable cells.

-

DNA Quantification: Using fluorescent DNA-binding dyes.

-

-

Data Analysis: The results are expressed as a percentage of the control (untreated) cells. The ED₅₀ (the concentration of the drug that causes a 50% reduction in cell proliferation) is calculated from the dose-response curve.

Visualizations

Experimental Workflow: Synthesis and Evaluation of this compound

A simplified workflow for the synthesis and biological evaluation of this compound.

Conceptual Diagram: Mechanism of Action of this compound

Proposed dual mechanism of action for this compound in breast cancer cells.

Conclusion

This compound represents an important compound in the study of non-steroidal antiestrogens. Its discovery and subsequent characterization have provided valuable insights into the structure-activity relationships of estrogen receptor ligands. The potent antiproliferative effects of this compound, particularly its efficacy in both estrogen receptor-positive and -negative breast cancer cell lines, underscore its potential as a lead compound for the development of novel anticancer therapeutics. Further research is warranted to fully elucidate its ER-independent mechanisms of action and to evaluate its in vivo efficacy and safety profile.

References

Preliminary Efficacy of Metahexestrol: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexestrol, a synthetic non-steroidal estrogen, has demonstrated noteworthy anti-tumor properties in preliminary in vitro studies. This technical guide synthesizes the available preclinical data on the efficacy of this compound, with a focus on its inhibitory effects on breast cancer cell lines. The evidence suggests a mechanism of action that is, at least in part, independent of the estrogen receptor (ER), indicating a potential therapeutic avenue for both ER-positive and ER-negative breast cancers. This document provides a concise summary of the quantitative data, a detailed, albeit generalized, experimental protocol for the cited research, and visual representations of the proposed signaling pathways and experimental workflows.

Quantitative Efficacy Data

The primary available data on this compound's efficacy stems from in vitro proliferation assays on human breast cancer cell lines. The key findings are summarized in the table below.

| Cell Line | Estrogen Receptor Status | Efficacy Metric (ED50) | Reference |

| MCF-7 | Positive | 1.0 μM | [1][2] |

| MDA-MB-231 | Negative | Inhibitory effects observed | [1][2] |

Note: The antiproliferative activity of this compound in MCF-7 cells was not reversed by the presence of estrogen, further supporting an estrogen receptor-independent mechanism of action.[1]

Experimental Protocols

While the precise, detailed protocol from the original study by Hartmann et al. (1985) could not be retrieved, a standard methodology for assessing the anti-proliferative effects of a compound on breast cancer cell lines using a colorimetric assay (such as an MTT assay) is outlined below. This protocol is representative of the techniques likely employed.

Cell Proliferation Assay (General Protocol)

1. Cell Culture:

- MCF-7 and MDA-MB-231 human breast cancer cell lines are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

- Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

- Cells are harvested from culture flasks using trypsin-EDTA.

- A cell suspension is prepared, and cells are counted using a hemocytometer or automated cell counter.

- Cells are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well in 100 µL of culture medium.

- Plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

- Serial dilutions of this compound are prepared in culture medium to achieve the desired final concentrations.

- The culture medium is removed from the wells and replaced with 100 µL of medium containing the various concentrations of this compound. Control wells receive medium with the vehicle (e.g., DMSO) at the same final concentration as the treatment wells.

- Plates are incubated for a specified period, typically 48 to 72 hours.

4. Cell Viability Assessment (MTT Assay):

- Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.

- The plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.

- The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.

- The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

5. Data Analysis:

- The absorbance values are corrected by subtracting the background absorbance of wells containing only medium.

- The percentage of cell viability is calculated relative to the vehicle-treated control cells.

- The ED50 (the concentration of the compound that causes a 50% reduction in cell viability) is determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways and Experimental Workflows

The observation that this compound inhibits the proliferation of both ER-positive (MCF-7) and ER-negative (MDA-MB-231) breast cancer cells, and that its effect on MCF-7 cells is not rescued by estrogen, strongly suggests a mechanism of action that is not solely dependent on the estrogen receptor. While the specific molecular targets and signaling pathways of this ER-independent action have not been fully elucidated in the available literature, a hypothetical model can be proposed.

References

The Core Pharmacology of Metahexestrol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metahexestrol is a non-steroidal estrogen receptor (E2R) inhibitor that has demonstrated notable anti-tumor properties. This technical guide provides a comprehensive overview of the basic pharmacology of this compound, consolidating available data on its mechanism of action, pharmacodynamics, and, where data is limited, the inferred pharmacokinetic properties based on structurally related compounds. Particular emphasis is placed on its dual-action on both estrogen receptor-positive and -negative breast cancer cells, suggesting a multifaceted mechanism of action. This document includes quantitative data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways to serve as a foundational resource for researchers in oncology and drug development.

Introduction

This compound, a derivative of hexestrol, has emerged as a compound of interest in cancer research due to its inhibitory effects on cancer cell proliferation. It is characterized by its ability to antagonize the estrogen receptor, a key driver in a significant portion of breast cancers. Notably, its activity extends to estrogen receptor-negative cell lines, pointing towards a mechanism that is not solely dependent on the E2R pathway, a characteristic that distinguishes it from many other endocrine therapies.[1] This guide aims to delineate the fundamental pharmacological profile of this compound.

Pharmacodynamics

The primary pharmacodynamic effects of this compound are centered around its interaction with the estrogen receptor and its subsequent impact on cell proliferation.

Estrogen Receptor Binding and Activity

This compound acts as an inhibitor of the estrogen receptor.[1] Its binding affinity for the estrogen receptor has been quantified relative to estradiol, the principal endogenous estrogen.

Table 1: Estrogen Receptor Binding Affinity of this compound

| Compound | Receptor Source | Relative Binding Affinity (RBA) (%) vs. Estradiol |

| This compound | Calf Uterine | 0.8 |

This data indicates that this compound has a lower binding affinity for the estrogen receptor compared to estradiol.

Anti-proliferative and Anti-uterotrophic Effects

This compound significantly inhibits the proliferation of estrogen receptor-positive human breast cancer cells.[1] Furthermore, its anti-estrogenic properties are evident in its ability to counteract the trophic effects of estrogens on uterine tissue.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Receptor Status | ED50 (μM) |

| MCF-7 | Estrogen Receptor-Positive | 1.0 |

| MDA-MB-231 | Estrogen Receptor-Negative | Active (specific ED50 not detailed in available sources) |

The anti-proliferative activity in MDA-MB-231 cells, which lack the estrogen receptor, suggests a mechanism of action that is at least partially independent of the E2R pathway.[1]

Pharmacokinetics (Inferred)

Metabolism

The metabolism of hexestrol, a structurally similar non-steroidal estrogen, has been studied and may provide a model for the metabolic fate of this compound. In vitro studies with rat liver microsomes have shown that hexestrol is metabolized to 3'-hydroxyhexestrol. In vivo studies in hamsters have identified several hydroxylated and methoxylated metabolites in the urine, including 3'-hydroxyhexestrol and 3'-methoxyhexestrol. It is plausible that this compound undergoes similar phase I hydroxylation and subsequent phase II conjugation reactions to facilitate its excretion.

Signaling Pathways

Estrogen Receptor-Dependent Signaling

As an estrogen receptor inhibitor, this compound likely antagonizes the canonical estrogen signaling pathway in ER-positive cells. This involves preventing the binding of estradiol to the estrogen receptor, thereby inhibiting receptor dimerization, nuclear translocation, and the subsequent transcription of estrogen-responsive genes that drive cell proliferation.

Figure 1. Simplified Estrogen Receptor Signaling Pathway and the inhibitory action of this compound.

Postulated Estrogen Receptor-Independent Signaling

The observed activity of this compound in ER-negative MDA-MB-231 cells indicates the involvement of alternative signaling pathways. While the precise mechanisms are yet to be fully elucidated, potential E2R-independent actions of non-steroidal estrogens could involve the modulation of other signaling cascades that regulate cell cycle progression and apoptosis. This remains an important area for future research.

Figure 2. A logical diagram illustrating a potential E2R-independent mechanism of this compound.

Experimental Protocols

Competitive Estrogen Receptor Binding Assay

This protocol outlines a method to determine the relative binding affinity of a test compound for the estrogen receptor.

Figure 3. Experimental workflow for a competitive estrogen receptor binding assay.

Methodology:

-

Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4) and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding Reaction: A constant concentration of radiolabeled estradiol (e.g., [³H]E2) and the uterine cytosol preparation are incubated with increasing concentrations of this compound.

-

Separation of Bound and Unbound Ligand: The reaction mixture is treated with a separation agent (e.g., dextran-coated charcoal or hydroxylapatite) to adsorb the unbound radioligand.

-

Quantification: The radioactivity of the supernatant, containing the receptor-bound radioligand, is measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [³H]E2 (IC50) is determined. The Relative Binding Affinity (RBA) is calculated relative to the IC50 of unlabeled estradiol.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of MCF-7 breast cancer cells.

Figure 4. Experimental workflow for an MCF-7 cell proliferation (MTT) assay.

Methodology:

-

Cell Seeding: MCF-7 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.

-

Compound Treatment: The cell culture medium is replaced with a medium containing various concentrations of this compound, and the cells are incubated for a defined period (e.g., 72-96 hours).

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The effective dose that inhibits 50% of cell proliferation (ED50) is then determined.

Conclusion and Future Directions

This compound presents a compelling profile as an anti-cancer agent with a dual mechanism of action. Its ability to inhibit the proliferation of both estrogen receptor-positive and -negative breast cancer cells warrants further investigation. Key areas for future research include the definitive elucidation of its E2R-independent signaling pathways, which could reveal novel therapeutic targets. Furthermore, comprehensive pharmacokinetic studies are essential to understand its absorption, distribution, metabolism, and excretion profiles, which will be critical for any potential clinical development. This guide provides a solid foundation for these future endeavors by summarizing the current state of knowledge on the basic pharmacology of this compound.

References

Methodological & Application

Application Notes and Protocols for Metahexestrol in MCF-7 Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

MCF-7 is a human breast cancer cell line that is widely used in research as a model for estrogen receptor-positive (ER+) breast cancer.[1][2] These cells express high levels of estrogen receptor alpha (ERα), and their proliferation is dependent on the presence of estrogens.[3][4] This makes them an invaluable tool for studying the mechanisms of hormone-dependent breast cancer and for the screening and characterization of potential therapeutic agents that target the estrogen signaling pathway.

Metahexestrol is a synthetic non-steroidal estrogen that has demonstrated inhibitory effects on the proliferation of MCF-7 cells.[5] These application notes provide detailed protocols for the use of this compound in MCF-7 cell culture, including cell maintenance, experimental treatment, and downstream analysis of its effects on cell viability and protein expression.

Quantitative Data Summary

The following table summarizes the quantitative data regarding the effect of this compound on MCF-7 cells.

| Parameter | Value | Cell Line | Reference |

| ED50 (Proliferation Inhibition) | 1.0 µM | MCF-7 |

Experimental Protocols

MCF-7 Cell Culture

Aseptic techniques should be strictly followed throughout the cell culture procedures.

a. Complete Growth Medium:

-

Eagle's Minimum Essential Medium (EMEM)

-

10% Fetal Bovine Serum (FBS)

-

0.1 mM Non-Essential Amino Acids

-

10 µg/mL Insulin

-

1 mM Sodium Pyruvate

-

1% Penicillin-Streptomycin

b. Cell Thawing and Plating:

-

Rapidly thaw a cryopreserved vial of MCF-7 cells in a 37°C water bath.

-

Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

-

Centrifuge at 150-400 x g for 5-10 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.

-

Transfer the cell suspension to a T-75 flask.

-

Incubate at 37°C in a humidified atmosphere with 5% CO2.

c. Cell Maintenance and Passaging:

-

Renew the complete growth medium every 2-3 days.

-

When cells reach 80-90% confluency, they are ready for passaging.

-

Aspirate the medium and wash the cell monolayer twice with sterile 1x Phosphate Buffered Saline (PBS).

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution and incubate at 37°C for 5-15 minutes, or until cells detach.

-

Neutralize the trypsin by adding 7-8 mL of complete growth medium.

-

Gently pipette the cell suspension up and down to ensure a single-cell suspension.

-

Centrifuge at 125 x g for 5 minutes.

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells into new flasks at a subculture ratio of 1:3 to 1:4.

Treatment with this compound

a. Preparation of this compound Stock Solution:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent such as Dimethyl Sulfoxide (DMSO).

-

Store the stock solution at -20°C.

b. Treatment Protocol:

-

Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein analysis).

-

Allow the cells to adhere and reach the desired confluency (typically 50-60%).

-

Prepare serial dilutions of this compound from the stock solution in the complete growth medium to achieve the desired final concentrations.

-

Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound used.

-

Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

-

Seed 5,000-10,000 MCF-7 cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with varying concentrations of this compound and a vehicle control as described above.

-

After the treatment period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of detergent reagent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Leave the plate at room temperature in the dark for 2 hours.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blotting for ERα and Downstream Effectors

Western blotting is used to detect specific proteins in a sample.

-

Seed MCF-7 cells in 6-well plates and treat with this compound as described.

-

After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against ERα, p53, p21, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Workflows

The following diagrams illustrate the estrogen signaling pathway in MCF-7 cells and a general experimental workflow for studying the effects of this compound.

Caption: Estrogen signaling pathway in MCF-7 cells.

Caption: Experimental workflow for this compound treatment.

References

Application Notes and Protocols for Metahexestrol in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently a lack of published in vivo studies detailing specific dosages and administration protocols for Metahexestrol in mouse models. The following application notes and protocols are based on established methodologies for other estrogen receptor (ER) inhibitors, such as tamoxifen and fulvestrant, and should be adapted and optimized empirically for this compound.

Introduction

This compound is a non-steroidal estrogen receptor inhibitor with potential applications in cancer research, particularly in estrogen-dependent breast cancers.[1] It has demonstrated anti-proliferative effects in both ER-positive and ER-negative breast cancer cell lines in vitro. These application notes provide a framework for designing and executing preclinical in vivo studies in mouse models to evaluate the efficacy, pharmacokinetics, and pharmacodynamics of this compound.

Data Presentation: Representative Dosing of ER Inhibitors

The following table summarizes typical dosage ranges and administration routes for commonly used ER inhibitors in mouse xenograft models. This data can serve as a starting point for dose-ranging studies with this compound.

| Compound | Mouse Model | Dosage Range | Administration Route | Frequency | Vehicle | Reference |

| Tamoxifen | Nude mice with MCF-7 xenografts | 10 mg/kg | Subcutaneous | Daily | Not Specified | [2] |

| BALB/c mice with 4T1 xenografts | 5 µ g/mouse | Subcutaneous | Daily | PBS | [3] | |

| Cre-driver lines | 75 mg/kg | Intraperitoneal | Daily for 5 days | Corn oil | [4] | |

| Fulvestrant | Nude mice with breast cancer xenografts | 25 - 200 mg/kg | Injection | Weekly | Not Specified | [1] |

| Nude mice with MCF-7 xenografts | 0.05 - 5 mg/mouse | Not Specified | Single dose | Not Specified |

Experimental Protocols

Breast Cancer Xenograft Model

This protocol describes the establishment of a subcutaneous breast cancer xenograft model to assess the anti-tumor activity of this compound.

Materials:

-

ER-positive human breast cancer cells (e.g., MCF-7)

-

Immunocompromised mice (e.g., female athymic nude mice or NOD-SCID mice), 6-8 weeks old

-

Matrigel® or similar basement membrane matrix

-

Sterile PBS

-

17β-Estradiol pellets (if required for tumor growth)

-

This compound

-

Vehicle (e.g., corn oil, peanut oil, or a solution containing DMSO and/or Tween 80)

-

Calipers for tumor measurement

-

Anesthesia (e.g., isoflurane)

-

Sterile syringes and needles

Procedure:

-

Cell Preparation: Culture MCF-7 cells under standard conditions. On the day of injection, harvest cells using trypsin and wash with sterile PBS. Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1-5 x 107 cells/mL.

-

Estradiol Supplementation: For estrogen-dependent tumors like MCF-7, implant a slow-release 17β-estradiol pellet subcutaneously in the dorsal neck region of each mouse 24-48 hours prior to tumor cell injection.

-

Tumor Cell Implantation: Anesthetize the mice. Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

This compound Administration:

-

Preparation: Prepare a stock solution of this compound in a suitable vehicle. The final concentration should be calculated based on the desired dose and the average weight of the mice.

-

Administration: Administer this compound to the treatment group via the chosen route (e.g., oral gavage, subcutaneous or intraperitoneal injection). The control group should receive an equivalent volume of the vehicle.

-

-

Efficacy Assessment: Continue treatment for the predetermined duration (e.g., 3-6 weeks). Monitor tumor growth, body weight, and overall health of the mice. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).

Preparation and Administration of this compound

3.2.1. Subcutaneous (SC) Injection

-

Vehicle Selection: Corn oil or peanut oil are common vehicles for subcutaneous delivery of hydrophobic compounds.

-

Preparation: Suspend this compound in the chosen oil at the desired concentration. Gentle warming and vortexing may be required to achieve a uniform suspension.

-

Administration: Using a 25-27 gauge needle, inject the this compound suspension subcutaneously into the loose skin over the back or flank. The maximum recommended injection volume per site for a mouse is 5 ml/kg.

3.2.2. Oral Gavage (PO)

-

Vehicle Selection: A common vehicle for oral gavage is corn oil or a solution containing a small percentage of DMSO and/or Tween 80 to aid in solubility.

-

Preparation: Prepare the this compound solution or suspension in the chosen vehicle.

-

Administration: Use a proper-sized feeding needle (gavage needle) to administer the solution directly into the stomach. The volume should be carefully calculated based on the mouse's body weight.

Visualization of Signaling Pathways and Workflows

Estrogen Receptor Signaling Pathway

The following diagram illustrates the general signaling pathway of estrogen and its inhibition by ER inhibitors. This compound, as an ER inhibitor, is expected to interfere with these pathways.

Caption: General estrogen receptor signaling pathway and points of inhibition.

Experimental Workflow for In Vivo Efficacy Study

The following diagram outlines the key steps in a typical in vivo efficacy study for an ER inhibitor like this compound.

Caption: Workflow for an in vivo xenograft efficacy study.

References

Application Notes and Protocols for the Quantification of Metahexestrol in Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metahexestrol is a synthetic, non-steroidal estrogen that has been a subject of interest in various fields, including pharmacology and toxicology. Accurate quantification of its concentration in biological tissues is crucial for pharmacokinetic studies, residue analysis in food-producing animals, and understanding its physiological and pathological effects. This document provides detailed application notes and experimental protocols for the quantitative analysis of this compound in tissue samples using state-of-the-art analytical techniques, including High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The choice of analytical method for this compound quantification depends on the required sensitivity, specificity, and the available instrumentation. HPLC-MS/MS is generally the preferred method due to its high sensitivity and specificity, allowing for direct analysis with minimal sample derivatization. GC-MS, while also a powerful technique, typically requires a derivatization step to improve the volatility and thermal stability of this compound.

Quantitative Data Summary